Gly-Pro-MCA.TosOH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Pro-MCA.TosOH typically involves the coupling of Glycyl-L-Proline with 4-Methylcoumaryl-7-Amide, followed by tosylation. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) and requires the use of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond . The final product is purified using techniques like ion-exchange chromatography to ensure high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure consistency and purity. The compound is typically stored at low temperatures to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Gly-Pro-MCA.TosOH primarily undergoes hydrolysis reactions catalyzed by dipeptidyl peptidase IV. The hydrolysis results in the cleavage of the peptide bond, releasing 4-Methylcoumaryl-7-Amide, which exhibits strong fluorescence .
Common Reagents and Conditions
The hydrolysis reaction is typically carried out in a buffered aqueous solution at physiological pH (around 7.4) and temperature (37°C). Common reagents used in these reactions include phosphate-buffered saline (PBS) and various enzyme inhibitors to study the specificity and kinetics of the reaction .
Major Products Formed
The major product formed from the hydrolysis of this compound is 4-Methylcoumaryl-7-Amide, which can be quantitatively measured using fluorescence spectroscopy. This product is used as an indicator of enzyme activity in various biochemical assays .
Scientific Research Applications
Gly-Pro-MCA.TosOH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Gly-Pro-MCA.TosOH involves its hydrolysis by dipeptidyl peptidase IV. The enzyme recognizes the Glycyl-L-Proline sequence and cleaves the peptide bond, releasing 4-Methylcoumaryl-7-Amide. This reaction is highly specific and can be inhibited by DPP4 inhibitors, which are used to study the enzyme’s role in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Gly-Pro-pNA TosOH: Another peptide substrate used for measuring DPP4 activity, but with a different chromogenic group (p-nitroanilide) instead of the fluorescent 4-Methylcoumaryl-7-Amide
Gly-Pro-AMC: Similar to Gly-Pro-MCA.TosOH but uses 7-Amino-4-methylcoumarin as the fluorescent group
Uniqueness
This compound is unique due to its high sensitivity and specificity in fluorescence-based assays. The use of 4-Methylcoumaryl-7-Amide as the fluorescent group provides a strong and stable signal, making it ideal for quantitative measurements in various research applications .
Properties
Molecular Formula |
C24H27N3O7S |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
(2S)-N-(2-aminoacetyl)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H19N3O4.C7H8O3S/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)20-6-2-3-13(20)17(23)19-15(21)9-18;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,21,23);2-5H,1H3,(H,8,9,10)/t13-;/m0./s1 |
InChI Key |
VZPZSIQQHGJSQS-ZOWNYOTGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=O)OC2=C1C=CC(=C2)N3CCC[C@H]3C(=O)NC(=O)CN |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=O)OC2=C1C=CC(=C2)N3CCCC3C(=O)NC(=O)CN |
Origin of Product |
United States |
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